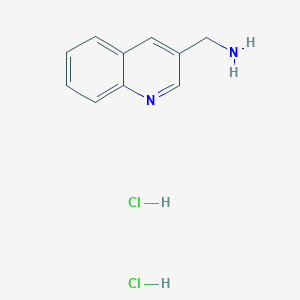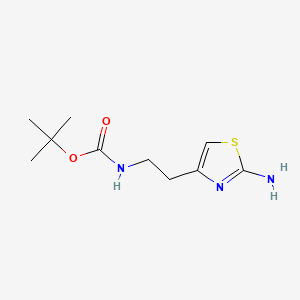
Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate involves the reaction of 4-(2-amino-ethyl)-thiazol-2-ylamine with N-ethyl-N,N-diisopropylamine in dichloromethane at 20℃ for 14 hours . The mixture becomes homogeneous when BOC anhydride is added. After stirring overnight, the mixture is diluted with ethyl acetate, quenched with saturated NH4Cl, and washed with water and brine. The organic phase is dried with MgSO4, filtered, and concentrated to obtain the product .Applications De Recherche Scientifique
Biased Agonism and Neuropharmacology
Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate has been studied as a partial agonist at dopamine D2 receptors (D2R), offering insights into the structure-activity relationship (SAR) of biased agonism at this receptor. This compound shares structural similarities with cariprazine, a drug approved for treating schizophrenia, and exhibits a distinct bias toward different signaling endpoints. The study highlights the potential of this compound in developing pathway-selective ligands for GPCRs, which is particularly relevant in treating neuropsychiatric disorders like schizophrenia. Minor structural modifications to the compound can finely tune efficacy and biased agonism, providing valuable data for medicinal chemistry (Shonberg et al., 2013).
Anticancer and Antitumor Activities
2-Aminothiazole derivatives, including those structurally related to this compound, have shown significant anticancer activities in vitro. For instance, one study focused on (E)-N-benzylidene-4-tert-butyl-5-(1,2,4-triazol-1-yl)thiazol-2-amines demonstrated their efficacy against various cancer cell lines, including cervical cancer, hepatoma, and nasopharyngeal carcinoma. The findings suggest that these compounds have potent anticancer activity and potential for further development as cancer therapeutics (Qin Zhi, 2011).
Microbial Degradation and Environmental Fate
In environmental science, research has focused on the microbial degradation and fate of compounds structurally related to this compound, such as ethyl tert-butyl ether (ETBE) in soil and groundwater. The studies identify microorganisms capable of degrading these compounds aerobically, with potential implications for bioremediation strategies. Understanding the biodegradation pathways and fate of these compounds in the environment is crucial for assessing their environmental impact and for developing effective remediation technologies (Thornton et al., 2020).
Mécanisme D'action
- The primary targets of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate are not explicitly mentioned in the available literature. However, we know that 2-aminothiazole derivatives exhibit potent inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Target of Action
Its potential impact on cancer treatment warrants continued investigation . 🌟
Analyse Biochimique
Biochemical Properties
Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbamic acid, N-[2-(2-amino-4-thiazolyl)ethyl]-, 1,1-dimethylethyl ester
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes and modulate metabolic pathways, thereby affecting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. Understanding these molecular mechanisms is essential for developing targeted therapies and interventions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . These temporal effects are important for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affect its activity and function. Understanding these transport mechanisms is important for developing targeted delivery systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mode of action and its potential therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-4-7-6-16-8(11)13-7/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIILZIJRVHFCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672831 | |
| Record name | tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956018-34-1 | |
| Record name | tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


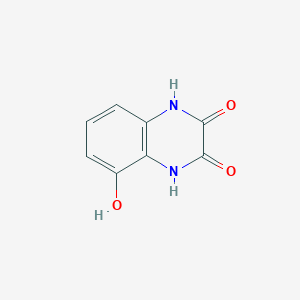

![1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1391362.png)
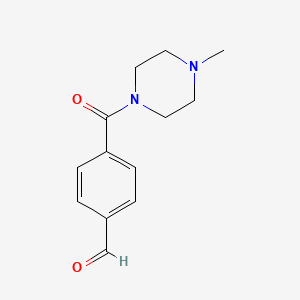
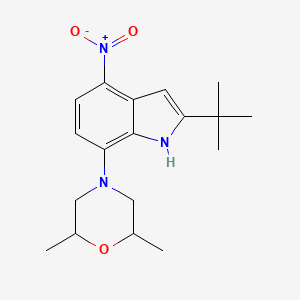
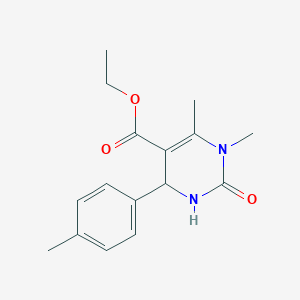
![{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1391367.png)
![3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1391368.png)

![2-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1391373.png)
![3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1391374.png)
